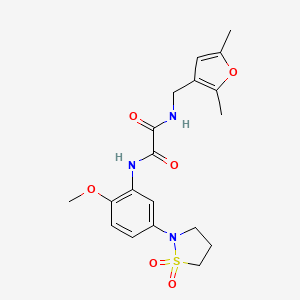
Ethyl 2-bromo-4-(difluoromethyl)oxazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-bromo-4-(difluoromethyl)oxazole-5-carboxylate is a chemical compound with the molecular formula C7H6BrF2NO3 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. The ring is substituted with a bromine atom, a difluoromethyl group, and an ethyl carboxylate group .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . For more specific physical and chemical properties such as density, melting point, and boiling point, it’s recommended to refer to the product’s Material Safety Data Sheet (MSDS) or contact the supplier.Aplicaciones Científicas De Investigación
Palladium-catalyzed Direct (Hetero)Arylation
Ethyl oxazole-4-carboxylate has been employed in palladium-catalyzed direct (hetero)arylation processes, offering an efficient pathway to (hetero)aryloxazoles. This method facilitates the regiocontrolled introduction of iodo-, bromo-, and chloro(hetero)aromatics into the oxazole ring, leading to the synthesis of natural products like balsoxin and texaline. The approach demonstrates the compound's utility in constructing complex heterocyclic structures efficiently (Verrier et al., 2008).
Solvent-Free Synthesis of Oxazoline-Thiones
The compound has also found application in the solvent-free synthesis of functionalized 1,3-oxazoline-2-thiones. This synthesis involves the reaction between ammonium thiocyanate, acid chlorides, and ethyl bromopyruvate or ethyl 2-chloroacetoacetate, facilitated by N-methylimidazole. Such processes underscore the compound's versatility in heterocyclic chemistry, enabling the preparation of sulfur-containing heterocycles under environmentally benign conditions (Yavari et al., 2008).
Synthesis of Thiazole Derivatives
Another area of application involves the synthesis of thiazole derivatives, where ethyl 2-bromo-4-(difluoromethyl)oxazole-5-carboxylate serves as a precursor. The compound's reactivity towards thioureas and other nitrogen-containing nucleophiles has been leveraged to generate a variety of thiazole analogs, highlighting its role in expanding the diversity of available thiazole-based molecules for further application in medicinal chemistry and material science (Tanaka et al., 1991).
Development of Fluorescent Probes
Research has also explored the conversion of ethyl oxazole-4-carboxylates into fluorescent probes. By employing specific synthetic transformations, researchers have developed compounds with significant fluorescence quantum yields and solvent sensitivity. These properties make such derivatives valuable tools in biochemical and medical research, where they can be used as fluorescent markers for various applications (Ferreira et al., 2010).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, wear respiratory protection .
Propiedades
IUPAC Name |
ethyl 2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NO3/c1-2-13-6(12)4-3(5(9)10)11-7(8)14-4/h5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOJPFVKGPASEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(O1)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chlorophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2976464.png)


![4-[[2-(8-Methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B2976470.png)

![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2976475.png)

![1,9-Dioxaspiro[5.5]undecan-5-one](/img/structure/B2976478.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B2976480.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-(1H-pyrrol-1-yl)phenyl]propanamide](/img/structure/B2976483.png)
